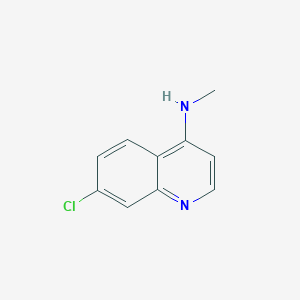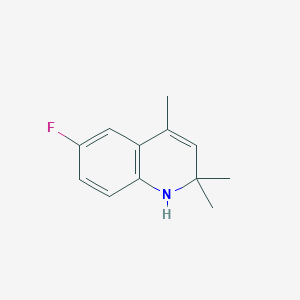
6-Fluoro-2,2,4-trimethyl-1,2-dihydroquinoline
Descripción general
Descripción
6-Fluoro-2,2,4-trimethyl-1,2-dihydroquinoline is a chemical compound with the molecular formula C12H14FN . Its average mass is 191.245 Da and its monoisotopic mass is 191.111023 Da .
Synthesis Analysis
The synthesis of 6-Fluoro-2,2,4-trimethyl-1,2-dihydroquinoline can be achieved from Acetone and 4-Fluoroaniline . Another method involves a heating cyclization reaction of para-fluoroaniline and acetone under the catalysis of para-toluenesulfonic acid .Molecular Structure Analysis
The molecular structure of 6-Fluoro-2,2,4-trimethyl-1,2-dihydroquinoline consists of 12 carbon atoms, 14 hydrogen atoms, and 1 fluorine atom .Physical And Chemical Properties Analysis
This compound has a density of 1.0±0.1 g/cm3, a boiling point of 268.3±40.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.5 mmHg at 25°C . It has an enthalpy of vaporization of 50.6±3.0 kJ/mol, a flash point of 116.1±27.3 °C, and an index of refraction of 1.507 .Aplicaciones Científicas De Investigación
Synthesis and Derivative Studies
ESR Spectra and Synthesis : Compounds including 6-fluoro derivatives of hydrogenated 2,2,4-trimethylquinoline have been synthesized. These new amines' structures were validated through ESR and NMR spectra, and hyperfine splitting (hfs) constants were evaluated for various atoms in these nitroxide radicals, including fluorine (Ivanov et al., 1976).
Reactions with Hexafluoroacetone and Methyl Trifluoropyruvate : The alkylation of 2,2,4-trimethyl-1,2-dihydroquinoline derivatives with hexafluoroacetone leads to products depending on the reaction conditions. This study provided insights into the regioselectivity of these reactions and the formation of stable nitroxyl radicals (Komarov et al., 1989).
Antioxidant Properties
- Study of Antioxidant Action : A comprehensive study investigated the reaction of 6-ethoxy-2,2,4-trimethyl-1,2-dihydroquinoline (ethoxyquin) with alkylperoxyls, revealing various oxidation products and their antioxidant properties. This research contributed significantly to understanding the antioxidant mechanisms of such compounds (Taimr, 1994).
Biomedical Applications
- Potential in Hepatoprotection : A study on rats showed that 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline could reduce oxidative stress severity and liver cell damage, indicating its potential as a hepatoprotective agent. It was more effective than the reference compound, carsil, in normalizing liver damage parameters (Brazhnikova et al., 2020).
Agricultural Applications
Growth Stimulators for Woody Plants : An investigation into the effects of synthesized organic compounds, including derivatives of 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline, on the height of seedlings of ornamental woody plants indicated significant growth stimulation. These compounds demonstrated efficiency as growth stimulators in pre-sowing seed treatment for Rhododendron species (Vostrikova et al., 2020).
- anum melongena (eggplant) (Vostrikova et al., 2021).
Photophysical Properties
- Photolysis and Photophysical Processes : Research on the photolysis of 2,2,4-trimethyl-1,2-dihydroquinolines, including derivatives, highlighted the formation of aminyl radicals and their behaviors. This study contributes to understanding the photophysical properties of these compounds (Malkin et al., 1981).
Material Science and Conservation
- Unusual Discoloration in Prehistoric Artifacts : An intriguing study discovered that a well-known rubber stabilizer, 2,2,4-trimethyl-1,2-dihydroquinoline, released by the plastic pads in storage cabinets, catalyzed the formation of triphenylmetane dyes, causing prehistoric flint tools to turn blue. This finding is significant for the conservation of heritage materials (Tapparo et al., 2011).
Propiedades
IUPAC Name |
6-fluoro-2,2,4-trimethyl-1H-quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FN/c1-8-7-12(2,3)14-11-5-4-9(13)6-10(8)11/h4-7,14H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOWUXBKVJPNKRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(NC2=C1C=C(C=C2)F)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Fluoro-2,2,4-trimethyl-1,2-dihydroquinoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Thieno[3,2-C]pyridine-2-carboxylic acid](/img/structure/B1314513.png)
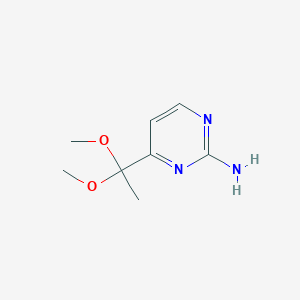
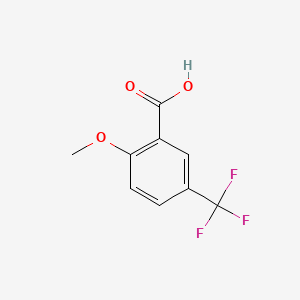
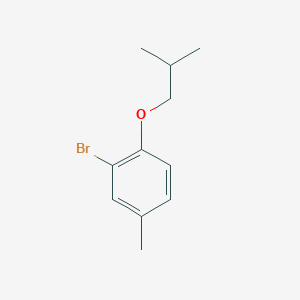
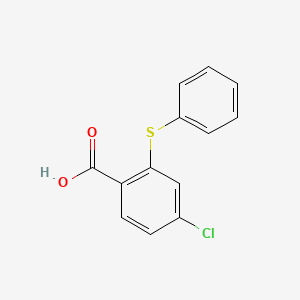
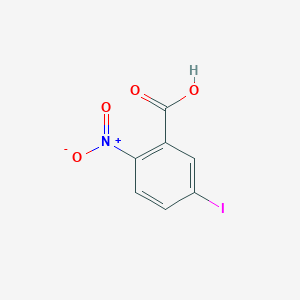
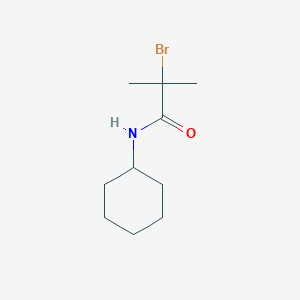
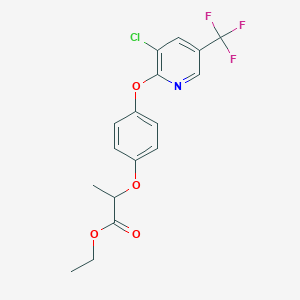
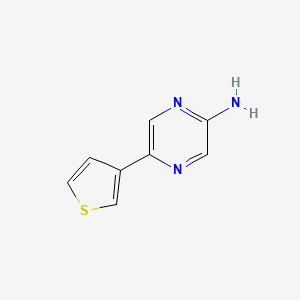
![2-Amino-1,4-dihydro-4-oxothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1314543.png)
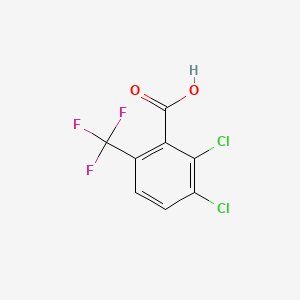
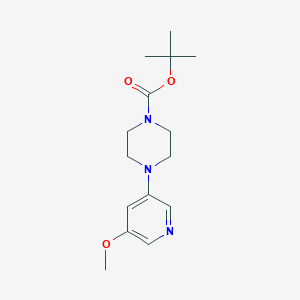
![1-methyl-5-[2-[5-(trifluoromethyl)-1H-imidazol-2-yl]pyridin-4-yl]oxy-N-[4-(trifluoromethyl)phenyl]benzimidazol-2-amine](/img/structure/B1314548.png)
